Methyl 1-methyl-2,2,4-trioxo-1,2,3,4-tetrahydro-2,1-benzothiazine-7-carboxylate
Overview
Description
Methyl 1-methyl-2,2,4-trioxo-1,2,3,4-tetrahydro-2,1-benzothiazine-7-carboxylate is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The unique structure of this compound, which includes a benzothiazine ring fused with a carboxylate group, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-2,2,4-trioxo-1,2,3,4-tetrahydro-2,1-benzothiazine-7-carboxylate typically involves the reaction of methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide with various reagents. One common method includes the use of dibenzoyl peroxide and N-bromosuccinamide for in situ bromination, followed by crystallization in an acetone-ethyl acetate mixture . Another approach involves the use of Lawesson’s reagent for the synthesis of thioxo derivatives, which are then alkylated with methyl bromoacetate .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of solvents and reaction conditions is critical to ensure the stability and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-2,2,4-trioxo-1,2,3,4-tetrahydro-2,1-benzothiazine-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether derivatives.
Substitution: Nucleophilic substitution reactions are common, where the carboxylate group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include dibenzoyl peroxide, N-bromosuccinamide, Lawesson’s reagent, and methyl bromoacetate. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various thioxo and sulfone derivatives, which have distinct chemical and physical properties compared to the parent compound.
Scientific Research Applications
Methyl 1-methyl-2,2,4-trioxo-1,2,3,4-tetrahydro-2,1-benzothiazine-7-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzothiazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Methyl 1-methyl-2,2,4-trioxo-1,2,3,4-tetrahydro-2,1-benzothiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation and pain. It may also interact with microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxy-2-methyl-1,1,4-trioxo-1,2,3,4-tetrahydro-1λ6-benzo[e][1,2]thiazine-3-carboxylate
- 4-Hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1λ6-naphtho[2,1-e][1,2]thiazine-3-carboxylic acid benzothiazol-2-ylamide
Uniqueness
Methyl 1-methyl-2,2,4-trioxo-1,2,3,4-tetrahydro-2,1-benzothiazine-7-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 1-methyl-2,2,4-trioxo-2λ6,1-benzothiazine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5S/c1-12-9-5-7(11(14)17-2)3-4-8(9)10(13)6-18(12,15)16/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHJSPSKPQORNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)OC)C(=O)CS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381213 | |
Record name | Methyl 1-methyl-2,2,4-trioxo-1,2,3,4-tetrahydro-2,1-benzothiazine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-91-2 | |
Record name | 1H-2,1-Benzothiazine-7-carboxylic acid, 3,4-dihydro-1-methyl-4-oxo-, methyl ester, 2,2-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175202-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-methyl-2,2,4-trioxo-1,2,3,4-tetrahydro-2,1-benzothiazine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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